molecular formula C16H15NO4S2 B2403141 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034397-39-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2403141
CAS No.: 2034397-39-0
M. Wt: 349.42
InChI Key: JRQNBFGYOPQIIV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates are often synthesized through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, such as an ethyl group, under controlled conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the coupled intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzenesulfonamide derivatives with new functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene group, which may result in different chemical and biological properties.

    N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the furan group, which may affect its reactivity and applications.

    N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide: Replaces the sulfonamide group with an amide group, potentially altering its biological activity.

The unique combination of furan, thiophene, and benzenesulfonamide groups in this compound distinguishes it from these similar compounds, contributing to its distinct chemical and biological properties.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed data tables and case studies.

The compound's structure includes a furan ring, a thiophene ring, and a benzenesulfonamide moiety, contributing to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₆N₂O₃S
Molecular Weight 352.41 g/mol
CAS Number 2097887-98-2
Structural Features Furan, Thiophene, Sulfonamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 15.625 to 125 μM for Gram-positive bacteria, indicating effective bactericidal action .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Target Organism
Compound A (similar structure)15.625Staphylococcus aureus
Compound B (sulfonamide derivative)62.5Enterococcus faecalis
N-(2-(furan-2-yl)-2-hydroxy...)TBDTBD

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 and U-937. The cytotoxicity was evaluated using IC₅₀ values, with some analogs showing significant activity comparable to established chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Reference Compound
MCF-70.65Tamoxifen
U-9371.5Doxorubicin
MDA-MB-2312.41Doxorubicin

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within bacterial cells and cancer cells. For instance, it may inhibit critical enzymes involved in cell wall synthesis or interfere with protein synthesis pathways, leading to cell death .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of sulfonamide derivatives demonstrated that compounds with structural similarities to N-(2-(furan-2-yl)-2-hydroxy...) exhibited strong antibacterial activity against MRSA strains, with MBIC values significantly lower than those of standard treatments like ciprofloxacin.
  • Anticancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-16(13-8-10-22-11-13,15-7-4-9-21-15)12-17-23(19,20)14-5-2-1-3-6-14/h1-11,17-18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQNBFGYOPQIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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